molecular formula C13H9ClO2S B081070 2-(3-Chlorophenylthio)benzoic acid CAS No. 13420-58-1

2-(3-Chlorophenylthio)benzoic acid

Cat. No. B081070
CAS RN: 13420-58-1
M. Wt: 264.73 g/mol
InChI Key: JEJVFFQDODZHIV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenylthio)benzoic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. Its chemical formula is C13H9ClOS, and its molecular weight is 256.73 g/mol. CPBA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mechanism Of Action

The mechanism of action of 2-(3-Chlorophenylthio)benzoic acid is not well understood. However, it has been suggested that 2-(3-Chlorophenylthio)benzoic acid may act as a chelating agent, binding to metal ions such as copper and mercury (Gao et al., 2017; Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid may also interact with other biomolecules, such as proteins and nucleic acids, although further research is needed to confirm this hypothesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(3-Chlorophenylthio)benzoic acid. However, it has been reported that 2-(3-Chlorophenylthio)benzoic acid is not toxic to human cells at concentrations up to 100 μM (Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not well understood (Kong et al., 2015).

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Chlorophenylthio)benzoic acid in lab experiments is its high selectivity for certain metal ions, such as copper and mercury (Gao et al., 2017; Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid is also relatively easy to synthesize and has a high yield. However, one limitation of using 2-(3-Chlorophenylthio)benzoic acid is its limited solubility in water, which may make it difficult to use in aqueous solutions (Liu et al., 2015).

Future Directions

For research on 2-(3-Chlorophenylthio)benzoic acid include investigating its mechanism of action in more detail, exploring its potential use as a therapeutic agent for cancer treatment, and developing new methods for synthesizing 2-(3-Chlorophenylthio)benzoic acid with higher yields and better solubility in water.

Scientific Research Applications

2-(3-Chlorophenylthio)benzoic acid has been widely used in scientific research. It has been used as a reagent for the determination of trace amounts of copper in water samples (Gao et al., 2017). 2-(3-Chlorophenylthio)benzoic acid has also been used as a fluorescent probe for the detection of mercury ions (Hg2+) in aqueous solutions (Liu et al., 2015). In addition, 2-(3-Chlorophenylthio)benzoic acid has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) (Kong et al., 2015).

properties

CAS RN

13420-58-1

Product Name

2-(3-Chlorophenylthio)benzoic acid

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

JEJVFFQDODZHIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl

Other CAS RN

13420-58-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of thiosolicyclic acid (50.14 g. 0.33 mol) and cupric acetate (5.0 g) in DMSO (500 mL) was brought to reflux and potassium carbonate (54.3 g) was added in portion. 3-Bromochlorobenzene (42 mL, 0.36 mol) was then added via syringe and the mixture was refluxed for 3 hours. The reaction mixture was poured into water, treated with charcoal and filtered through celite. The filtrate was acidified with concentrated HCl and the precipitate which formed was collected by filtration, washed with water and dried in vacuo at 60° C. to afford 75.01 g (85%) of 2-[(3-chlorophenyl)thio]benzoic acid.
[Compound]
Name
cupric acetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of thiosolicyclic acid (50.14 g, 0.33 mol) and cupric acetate (5.0 g) in DMSO (500 mL) was brought to reflux and potassium carbonate (54.3 g) was added in portions. 3-Bromochlorobenzene (42 mL, 0.36 mol) was then added via syringe and the mixture was refluxed for 3 hours. The reaction mixture was poured into water, treated with charcoal and filtered through celite. The filtrate was acidified with concentrated HCl and the precipitate which formed was collected by filtration, washed with water and dried in vacuo at 60° C. to afford 75.01 g (86%) of 2-[(3-chlorophenyl)thio]benzoic acid.
[Compound]
Name
acid
Quantity
50.14 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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